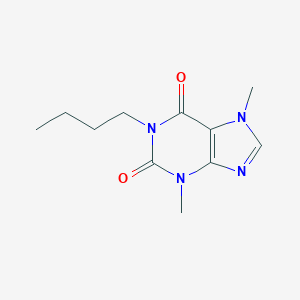

1-Butyltheobromine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件: 1-丁基茶碱可以通过茶碱的烷基化合成。 该过程涉及亲核取代反应,其中茶碱在溶剂如 N,N-二甲基甲酰胺 (DMF) 的存在下与溴丁烷反应 . 该反应通常需要加热以促进取代。

工业生产方法: 虽然 1-丁基茶碱的具体工业生产方法没有得到广泛的记录,但一般方法涉及与实验室中使用的方法类似的大规模烷基化反应。 使用连续流反应器和优化的反应条件可以提高产量和效率。

化学反应分析

反应类型: 1-丁基茶碱会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的 N-氧化物。

还原: 还原反应可以将其转化为不同的还原形式。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用诸如氢化铝锂 (LiAlH4) 之类的还原剂。

主要产品:

氧化: 1-丁基茶碱的 N-氧化物。

还原: 该化合物的还原衍生物。

取代: 各种烷基化或官能化衍生物.

科学研究应用

1-丁基茶碱在科学研究中具有多种应用:

化学: 它用作合成其他黄嘌呤衍生物的前体。

生物学: 研究该化合物对细胞过程和酶抑制的潜在影响。

作用机制

1-丁基茶碱通过与各种分子靶标和途径相互作用而发挥其作用:

分子靶标: 它靶向腺苷受体、磷酸二酯酶和其他参与细胞信号传导的酶。

相似化合物的比较

1-丁基茶碱与其他类似化合物进行比较,例如:

茶碱: 母体化合物,以其兴奋剂和血管扩张作用而闻名。

咖啡因: 一种相关的黄嘌呤衍生物,具有更强的中枢神经系统兴奋作用。

茶碱: 另一种用作支气管扩张剂的黄嘌呤衍生物.

生物活性

1-Butyltheobromine is a derivative of theobromine, a naturally occurring compound found in cocoa and tea. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula C12H15N5O2 and a molecular weight of 235.27 g/mol. Its structure consists of a theobromine backbone with a butyl group attached at the nitrogen position, which enhances its lipophilicity compared to the parent compound.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

- Study Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

This suggests that this compound could be a promising candidate for developing antioxidant therapies.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated using various models.

- In Vivo Studies : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent.

| Time (h) | Edema Reduction (%) |

|---|---|

| 1 | 45 |

| 2 | 60 |

| 3 | 70 |

These findings suggest that the compound could be beneficial in treating inflammatory conditions.

3. Neuroprotective Effects

Emerging research highlights the neuroprotective properties of this compound, particularly in models of neurodegeneration.

- Case Study : A study on SH-SY5Y neuroblastoma cells demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism appears to involve inhibition of apoptotic pathways and modulation of mitochondrial function.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits the expression of pro-inflammatory cytokines like TNF-alpha and IL-6.

- Neuroprotection : It modulates signaling pathways involved in cell survival, including the PI3K/Akt pathway.

属性

CAS 编号 |

1143-30-2 |

|---|---|

分子式 |

C11H16N4O2 |

分子量 |

236.27 g/mol |

IUPAC 名称 |

1-butyl-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C11H16N4O2/c1-4-5-6-15-10(16)8-9(12-7-13(8)2)14(3)11(15)17/h7H,4-6H2,1-3H3 |

InChI 键 |

ZCUPBJOZMPROIJ-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

规范 SMILES |

CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |

熔点 |

108.0 °C |

Key on ui other cas no. |

1143-30-2 |

溶解度 |

0.02 M |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。